3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide
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Overview
Description
3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide is a chemical compound with the molecular formula C5H6ClNO2S2. It is known for its unique structural features, which include a chloro group, an isothiocyanato group, and a tetrahydrothiophene ring with a dioxide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide typically involves the reaction of tetrahydrothiophene 1,1-dioxide with chlorinating agents and isothiocyanate sources.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination and isothiocyanation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the isothiocyanato group to amines.
Substitution: The chloro group can be substituted with nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted tetrahydrothiophene derivatives.
Scientific Research Applications
3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive isothiocyanato group.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide involves its reactive isothiocyanato group, which can form covalent bonds with nucleophilic sites in biological molecules. This reactivity allows it to modify proteins and enzymes, potentially disrupting their normal function and leading to various biological effects. The molecular targets and pathways involved in its action are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-isothiocyanatotetrahydrothiophene 1,1-dioxide: shares structural similarities with other isothiocyanato and chloro-substituted thiophene derivatives.
3-Ethylbenzo[d]isothiazole 1,1-dioxide: Another compound with a similar dioxide moiety but different substituents.
Uniqueness
The uniqueness of this compound lies in its combination of a chloro group, an isothiocyanato group, and a tetrahydrothiophene ring with a dioxide moiety.
Properties
Molecular Formula |
C5H6ClNO2S2 |
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Molecular Weight |
211.7 g/mol |
IUPAC Name |
3-chloro-4-isothiocyanatothiolane 1,1-dioxide |
InChI |
InChI=1S/C5H6ClNO2S2/c6-4-1-11(8,9)2-5(4)7-3-10/h4-5H,1-2H2 |
InChI Key |
APIFSSMYJXERHO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1(=O)=O)Cl)N=C=S |
Origin of Product |
United States |
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